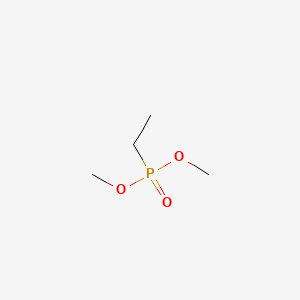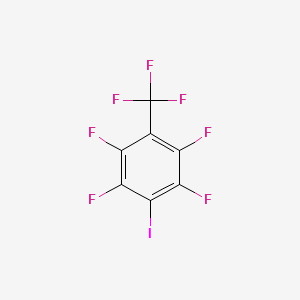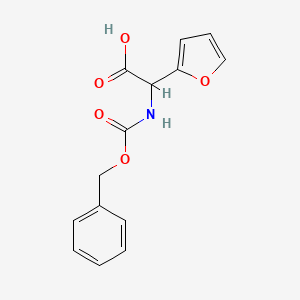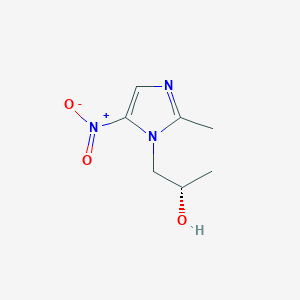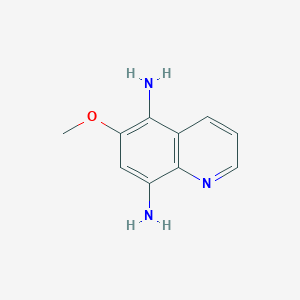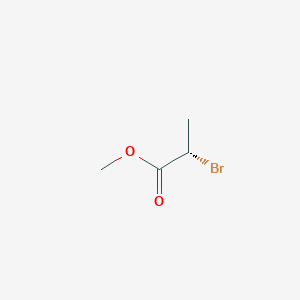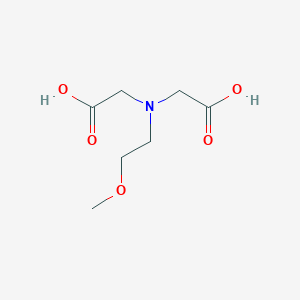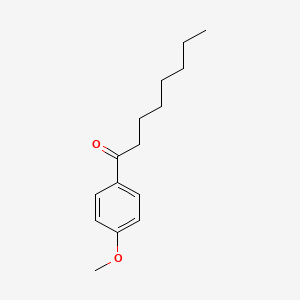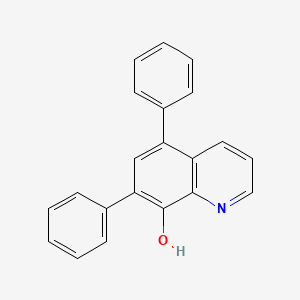
5,7-Diphenylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Diphenylquinolin-8-ol is a chemical compound with the formula C21H15NO . It is a derivative of quinoline, a type of nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5,7-Diphenylquinolin-8-ol, has been a subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been employed for the construction and functionalization of this compound .properties
CAS RN |
620987-09-9 |
|---|---|
Product Name |
5,7-Diphenylquinolin-8-ol |
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
5,7-diphenylquinolin-8-ol |
InChI |
InChI=1S/C21H15NO/c23-21-19(16-10-5-2-6-11-16)14-18(15-8-3-1-4-9-15)17-12-7-13-22-20(17)21/h1-14,23H |
InChI Key |
PXWPKXKSCKBSIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


